molecular formula C17H16N4O B2381368 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide CAS No. 518018-60-5

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide

Cat. No.: B2381368
CAS No.: 518018-60-5
M. Wt: 292.342
InChI Key: KGMAYUILEUVBEY-XDHOZWIPSA-N
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Description

(E)-3-(1H-Benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide is a Schiff base derivative featuring a benzimidazole core linked via a propanehydrazide spacer to a benzylidene group. Its synthesis typically involves condensation between a benzimidazole-containing hydrazide and benzaldehyde under reflux conditions, as described in analogous protocols . The (E)-configuration of the imine bond is confirmed via X-ray crystallography in related compounds, ensuring structural integrity . This compound serves as a scaffold for drug discovery due to the benzimidazole moiety's known bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMAYUILEUVBEY-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide typically involves the condensation of benzimidazole derivatives with benzylidenepropanehydrazide under specific reaction conditions. The process may include:

    Starting Materials: Benzimidazole, benzaldehyde, and hydrazine derivatives.

    Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction.

    Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₁₈N₄
  • Molecular Weight : 290.37 g/mol
  • IUPAC Name : (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide

The compound features a benzimidazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities. For instance, research has demonstrated that compounds containing the benzimidazole structure can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. Specifically, the compound has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Nanomaterials Synthesis

The compound has been utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles has been documented. For example, this compound can facilitate the synthesis of metal nanoparticles with controlled size and morphology, which are crucial for applications in catalysis and electronics .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Antimicrobial ActivityInhibition of bacterial growth
Anticancer PropertiesInduction of apoptosis in cancer cells
Nanomaterials SynthesisStabilizing agent for nanoparticle synthesis

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested various derivatives of benzimidazole, including this compound, against common pathogens. The results indicated a significant reduction in bacterial counts at low concentrations, suggesting its potential as a therapeutic agent against infections .

Case Study 2: Cancer Cell Apoptosis

A recent investigation focused on the effects of this compound on human breast cancer cell lines. The study found that treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating its potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to:

    Inhibit Enzymes: They can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division.

    Disrupt Cellular Processes: They may interfere with cellular processes such as protein synthesis and signal transduction pathways.

    Induce Apoptosis: Some derivatives can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Benzylidene Key Properties Reference
(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-methylpropanehydrazide 3,5-dibromo-2-hydroxy Enhanced halogen-mediated hydrophobic interactions; potential for improved binding to enzymes like α-glucosidase .
(E)-3-(1H-Benzo[d]imidazol-1-yl)-N'-(4-diethylaminobenzylidene)-2-methylpropanehydrazide 4-diethylamino Electron-donating group increases solubility and may enhance CNS penetration due to lipophilicity modulation .
(E)-N'-(2-Methoxybenzylidene)-3-(1H-benzotriazol-1-yl)propanehydrazide 2-methoxy Methoxy group improves stability against metabolic oxidation; used in crystallography studies to confirm (E)-configuration .
(E)-N'-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide Anthracen-9-yl Bulky aromatic substituent enhances π-π stacking, improving inhibitory activity (IC50 = 7.34 ± 0.3 μM against α-glucosidase) .

Key Observations :

  • Halogenated derivatives (e.g., 3,5-dibromo-2-hydroxy) exhibit stronger enzyme inhibition due to halogen bonding .
  • Electron-donating groups (e.g., diethylamino) enhance solubility but may reduce membrane permeability .
  • Bulky substituents (e.g., anthracenyl) improve target engagement but may complicate synthetic yields .

Modifications to the Propanehydrazide Chain

Alterations in the hydrazide spacer or benzimidazole linkage also impact bioactivity:

Compound Name Structural Modification Biological Activity Reference
(E)-2-(2-(Ethylthio)-1H-benzo[d]imidazol-1-yl)-N'-(4-methylbenzylidene)acetohydrazide Ethylthio group on benzimidazole High α-glucosidase inhibition (IC50 = 6.84 ± 1.3 μM) due to sulfur-mediated hydrophobic interactions .
(E)-N'-(3-Pyridinylmethylene)-2-((1-benzyl-1H-benzimidazol-2-yl)sulfanyl)acetohydrazide Sulfanyl linker Improved metal-binding capacity for catalytic applications; potential for anticancer activity .
(E)-3-(1H-Benzo[d]imidazol-1-yl)-N'-(3-phenylallylidene)propanehydrazide Extended conjugated system Enhanced fluorescence properties; explored in optical materials .

Key Observations :

  • Sulfur-containing groups (e.g., ethylthio, sulfanyl) enhance enzyme inhibition via hydrophobic or covalent interactions .
  • Conjugated systems improve photophysical properties, expanding applications beyond therapeutics .

Key Observations :

  • Electron-withdrawing groups (e.g., halogens) reduce reaction efficiency due to steric and electronic effects .
  • Simple aldehydes (e.g., benzaldehyde) yield higher purity products compared to bulky analogs .

Biological Activity

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and its role as a multi-target kinase inhibitor. This article explores the synthesis, biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between benzo[d]imidazole derivatives and benzylidene hydrazides. This method allows for the efficient formation of the hydrazone linkage, which is crucial for the biological activity of the resulting compound.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM across different cancer types, indicating potent anticancer activity comparable to established chemotherapeutics such as doxorubicin and sunitinib .

Table 1: Cytotoxicity of Related Compounds

Compound IDCancer Cell LineIC50 (μM)Reference
6cHCT-1167.82
6hHepG210.21
6iMCF-78.45
DoxorubicinHCT-1164.17
SunitinibMCF-724.06

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, studies have shown that this compound can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Moreover, molecular docking studies suggest that this compound interacts with key kinases involved in cancer progression, including EGFR and HER2, enhancing its potential as a multi-targeted kinase inhibitor .

Other Biological Activities

In addition to its anticancer properties, derivatives of benzo[d]imidazole compounds have been reported to exhibit antibacterial, antifungal, and antiviral activities. For example, some benzimidazole derivatives have shown promise as inhibitors against various bacterial strains and as potential therapeutic agents for infectious diseases .

Case Studies

Research has highlighted the effectiveness of this compound in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells, with mechanistic insights revealing alterations in cell cycle dynamics and apoptotic pathways .
  • Multi-Kinase Inhibition : Another investigation focused on the ability of related compounds to inhibit multiple kinases involved in tumor growth, underscoring their potential as broad-spectrum anticancer agents .

Q & A

Q. What are the established synthetic routes for (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol, confirmed via IR (S-H stretch at ~2634 cm⁻¹) and ¹H-NMR (δ12.31 for S-H) .
  • Step 2 : Hydrazine hydrate treatment to yield 2-hydrazinyl-1H-benzo[d]imidazole, with IR bands at 3464 cm⁻¹ (N-H) and elemental analysis (deviation ≤ ±0.4%) .
  • Final Step : Condensation with aromatic aldehydes under acidic conditions (e.g., glacial acetic acid) to form the hydrazide. Purification via recrystallization or column chromatography is critical for yield optimization .

Table 1 : Key Spectral Data for Intermediate Characterization

CompoundIR (cm⁻¹)¹H-NMR (δ)¹³C-NMR (δ)
1H-Benzo[d]imidazole-2-thiol2634 (S-H), 3395 (N-H)12.31 (S-H), 10.93 (N-H)151.93 (N=C-N)
2-Hydrazinyl derivative3464 (N-H)6.7–8.2 (aromatic H)130.72, 116.58 (aromatic C)

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C-NMR : Resolves aromatic protons (δ6.7–8.2) and carbons (δ115–151), with imine (C=N) shifts at δ150–160 .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 338.4 for a related benzimidazole hydrazide) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Derivatives exhibit MIC values of 1.5–3.125 µg/mL against bacterial/fungal strains, comparable to standard drugs .
  • Enzyme Inhibition : Related hydrazides show α-glucosidase inhibition (IC₅₀ = 6.10–7.34 µM vs. acarbose IC₅₀ = 378.2 µM) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for imine formation .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate condensation, while microwave-assisted synthesis reduces reaction time .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves stereoisomers, critical for (E)-configuration .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Validation : Re-evaluate IC₅₀ values under standardized assays (e.g., α-glucosidase inhibition at pH 6.8) to address variability .
  • Structural Confirmation : Cross-validate NMR/XRPD data to rule out polymorphic effects on activity .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

  • DFT Studies : Optimize geometry (B3LYP/6-31++G(d,p)) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
  • Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .

Table 2 : Computational Parameters for SAR Analysis

ParameterValueRelevance
HOMO-LUMO Gap3.5–4.2 eVPredicts charge transfer and reactivity
Dipole Moment5.6–6.8 DebyeIndicates polar interactions with enzymes

Q. What are the challenges in characterizing stereochemical purity, and how are they addressed?

  • NOESY NMR : Detects spatial proximity of protons to confirm (E)-configuration of the imine bond .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Q. How do substituents on the benzylidene moiety influence bioactivity?

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance α-glucosidase inhibition by 30% via increased electrophilicity .
  • Hydrophobic Substituents (e.g., -CF₃) : Improve membrane permeability, boosting antimicrobial potency (MIC reduction by 50%) .

Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?

  • Cell Lines : Use HepG2 (liver) and MCF-7 (breast cancer) for baseline toxicity profiling (IC₅₀ > 50 µM desired) .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); aim for SI ≥ 5 .

Q. How can researchers validate target engagement in mechanistic studies?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like α-glucosidase .
  • Western Blotting : Confirm downregulation of inflammatory markers (e.g., COX-2) in treated cells .

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